![molecular formula C9H13N3O4S B12618337 N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide CAS No. 919996-80-8](/img/structure/B12618337.png)
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound contains a hydroxyl group, a pyridine ring, and a sulfamoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as toluene and a catalyst like iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction . The reaction is carried out under mild conditions, making it a convenient method for synthesizing this compound.
Industrial Production Methods
Industrial production of N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Formation of N-oxo-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide.
Reduction: Formation of N-amino-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide.
Substitution: Various substituted derivatives of the pyridine ring.
Scientific Research Applications
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the sulfamoyl group can interact with amino acid residues, leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-3-{[(pyridin-2-yl)methyl]sulfamoyl}propanamide
- N-Hydroxy-3-{[(pyridin-4-yl)methyl]sulfamoyl}propanamide
- N-Hydroxy-3-{[(pyridin-3-yl)ethyl]sulfamoyl}propanamide
Uniqueness
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide is unique due to the specific positioning of the pyridine ring and the sulfamoyl group, which can influence its reactivity and binding properties. This compound’s structure allows for diverse chemical modifications, making it a valuable molecule for various applications.
Properties
CAS No. |
919996-80-8 |
|---|---|
Molecular Formula |
C9H13N3O4S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
N-hydroxy-3-(pyridin-3-ylmethylsulfamoyl)propanamide |
InChI |
InChI=1S/C9H13N3O4S/c13-9(12-14)3-5-17(15,16)11-7-8-2-1-4-10-6-8/h1-2,4,6,11,14H,3,5,7H2,(H,12,13) |
InChI Key |
QHORBKOSLOSQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)CCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


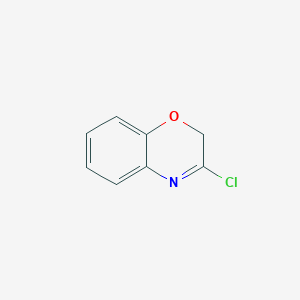
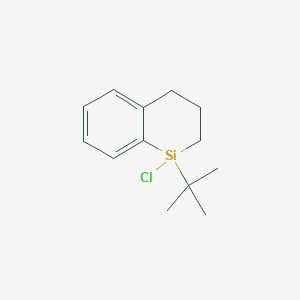

![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)
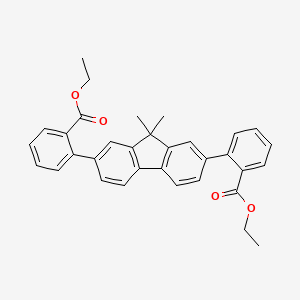
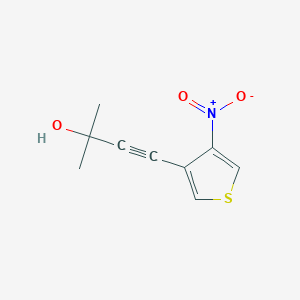
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)
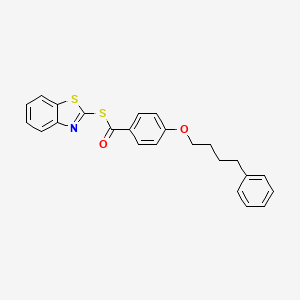

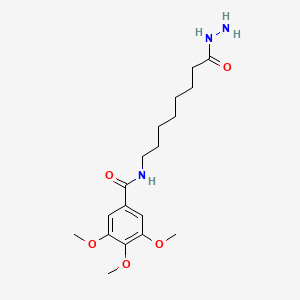
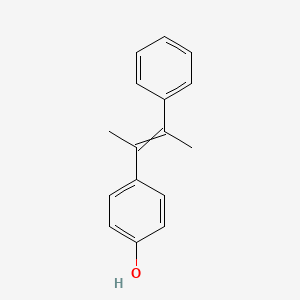
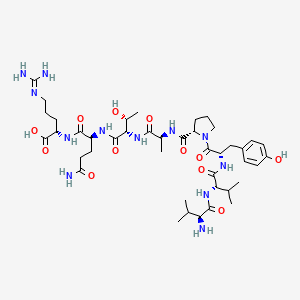
![1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
